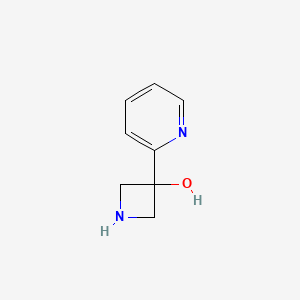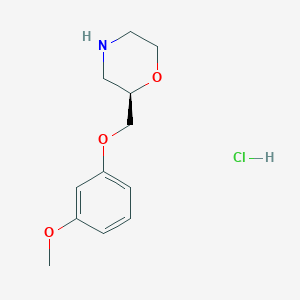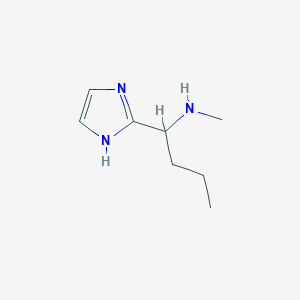
1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazoles are known for their versatility and are found in various pharmaceuticals, agrochemicals, and other functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods such as the use of N-heterocyclic carbenes as catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the side chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the development of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with similar biological activities.
1-(2-Hydroxyethyl)imidazole: Known for its use in various chemical syntheses.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with applications in medicinal chemistry.
Uniqueness
1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is unique due to its specific side chain, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various fields .
Eigenschaften
Molekularformel |
C8H15N3 |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(1H-imidazol-2-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-7(9-2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
RGEBUYBIHVKUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=NC=CN1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
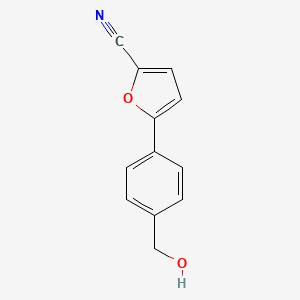
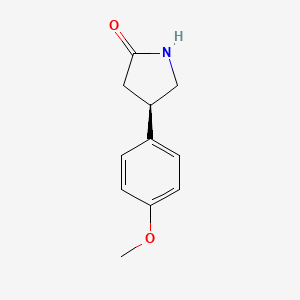

![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)

![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)
![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)

